![molecular formula C10H11F3N2OS B1531554 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 2098050-46-3](/img/structure/B1531554.png)
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Overview
Description
“4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one” is a chemical compound available for purchase from various chemical suppliers . Its unique structure allows for diverse applications in scientific research, including drug discovery, catalysis, and material synthesis.
Scientific Research Applications
Synthesis and Functionalized Derivatives
The compound 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one serves as a precursor in the synthesis of various functionalized derivatives. For example, it can undergo regioselective reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, yielding linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides and other derivatives. These reactions demonstrate the compound's versatility in creating a range of functionalized molecules, which could have potential applications in materials science, pharmaceuticals, and organic synthesis (Kut, Onysko, & Lendel, 2020).
Antiplasmodial Agents
Research into the synthesis of novel antiplasmodial agents has led to the development of compounds structurally related to 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one. These compounds, specifically 4-aminoquinoline-trifluormethyltriazoline derivatives, have shown promising antimalarial activity both in vitro and in vivo against various strains of Plasmodium falciparum. The synthesis involves an Ag-catalyzed three-component reaction, highlighting the potential of such compounds in contributing to new treatments for malaria (Yadav et al., 2023).
Anticancer Activity
Compounds derived from 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one have been explored for their potential anticancer properties. Amino- and sulfanyl-derivatives of benzoquinazolinones, synthesized through palladium-catalyzed Buchwald–Hartwig coupling reactions, have been tested for cytotoxicity against various cancer cell lines. Some derivatives, particularly those containing the sulfanyl moiety, have shown significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Nowak et al., 2015).
properties
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)5-15-7-4-2-1-3-6(7)8(17)14-9(15)16/h1-5H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMKWQGMJYACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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